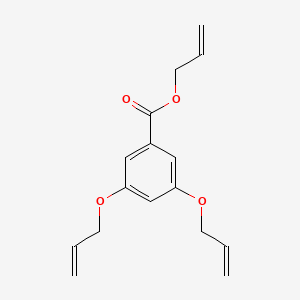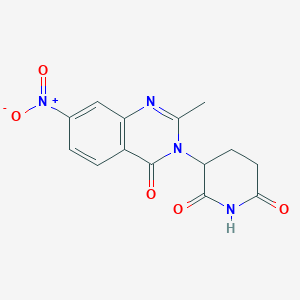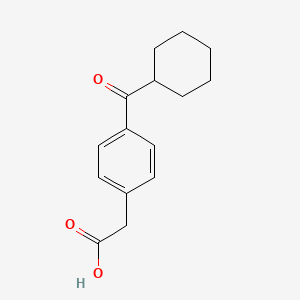
Allyl 3,5-bis(allyloxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl 3,5-bis(allyloxy)benzoate is an organic compound with the molecular formula C16H18O4 It is characterized by the presence of allyl groups attached to a benzoate core, making it a versatile compound in various chemical reactions and applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3,5-bis(allyloxy)benzoate typically involves the reaction of 3,5-dihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under cooling conditions to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
化学反应分析
Types of Reactions: Allyl 3,5-bis(allyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or hydroxyl groups.
Substitution: The allyl groups can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Polymerization: The compound can undergo polymerization reactions, particularly thiol-ene photopolymerization, to form crosslinked polymer networks.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Polymerization: Thiol-ene reactions are facilitated by photoinitiators and UV light.
Major Products:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Substitution: Formation of substituted benzoates.
Polymerization: Formation of crosslinked polymer networks with enhanced mechanical properties.
科学研究应用
作用机制
The mechanism of action of Allyl 3,5-bis(allyloxy)benzoate in polymerization involves the formation of free radicals upon exposure to UV light. These radicals initiate the thiol-ene reaction, leading to the formation of crosslinked polymer networks. The molecular targets include the allyl groups and thiol groups, which undergo addition reactions to form stable covalent bonds .
相似化合物的比较
Allyl 3-allyloxybenzoate: Similar structure but with fewer allyl groups, leading to different reactivity and polymerization behavior.
4,4’-bis(4-allyloxy benzoic acid) phenyl ester (BAOBE): Contains a liquid crystalline structure, offering unique thermal and mechanical properties.
Uniqueness: Allyl 3,5-bis(allyloxy)benzoate is unique due to its multiple allyl groups, which provide enhanced reactivity and versatility in polymerization reactions. This makes it particularly valuable in the synthesis of high-performance materials with tailored properties .
属性
分子式 |
C16H18O4 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC 名称 |
prop-2-enyl 3,5-bis(prop-2-enoxy)benzoate |
InChI |
InChI=1S/C16H18O4/c1-4-7-18-14-10-13(16(17)20-9-6-3)11-15(12-14)19-8-5-2/h4-6,10-12H,1-3,7-9H2 |
InChI 键 |
RIGKJYIWZLKFKV-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=CC(=CC(=C1)C(=O)OCC=C)OCC=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















